molecular formula C4H8N6O B1275783 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one CAS No. 89124-32-3

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one

Cat. No.: B1275783
CAS No.: 89124-32-3
M. Wt: 156.15 g/mol
InChI Key: KFFPBWZQPPESLP-UHFFFAOYSA-N
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Description

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in medicinal chemistry due to their unique structural properties. This compound, in particular, has garnered attention for its potential use in various scientific fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one plays a crucial role in biochemical reactions, particularly in the formation of hydrogen bonds and interactions with various biomolecules. It interacts with enzymes such as hydrolases and oxidoreductases, facilitating catalytic processes. The compound’s hydrazinyl group allows it to form stable complexes with metal ions, which can be essential for enzyme activation or inhibition .

Cellular Effects

In cellular environments, this compound influences several cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules through hydrogen bonding and coordination with metal ions. This binding can lead to enzyme inhibition or activation, depending on the context. The compound’s interaction with DNA and RNA can result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating a narrow therapeutic window for its use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its biotransformation. The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophilic and hydrophobic properties, which determine its affinity for different cellular environments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can modulate cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one typically involves the reaction of hydrazine derivatives with triazine precursors. One common method involves the cyclization of hydrazine with 6-methyl-1,2,4-triazin-5-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-thioxo-6-methyl-1,2,4-triazin-5-one
  • 4-Amino-3-hydrazino-6-substituted-1,2,4-triazin-5-ones

Uniqueness

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain biological assays .

Properties

IUPAC Name

4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6O/c1-2-3(11)10(6)4(7-5)9-8-2/h5-6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFPBWZQPPESLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401811
Record name 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89124-32-3
Record name 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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